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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)acetaldehyde

Cat. No.: B081494

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Thiophen-2-yl)acetaldehyde (CAS No. 15022-15-8). The information presented herein is
intended to support research and development activities by providing detailed spectral analysis
and the methodologies for their acquisition.

Chemical Identity and Properties

2-(Thiophen-2-yl)acetaldehyde is a key intermediate in the synthesis of various
pharmaceutical and agrochemical compounds. Its chemical structure and properties are
summarized below.

Property Value Source
IUPAC Name 2-(Thiophen-2-yl)acetaldehyde  [PubChem][1]
CAS Number 15022-15-8 [PubChem][1]
Molecular Formula CeHeOS [PubChem][1]
Molecular Weight 126.18 g/mol [PubChem][1]
Appearance Not specified, likely a liquid

Boiling Point 69-74 °C at 8 Torr
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Spectroscopic Data

This section presents the available spectroscopic data for 2-(Thiophen-2-yl)acetaldehyde,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following tables summarize the predicted and, where available, experimental NMR data for 2-
(Thiophen-2-yl)acetaldehyde.

IH NMR (Proton NMR) Data

No experimental *H NMR data for 2-(Thiophen-2-yl)acetaldehyde was found in the public
domain. The following table provides predicted chemical shifts and data for the structurally
similar compound, 2-thiophenecarboxaldehyde, for reference.

. . Experimental
Predicted Chemical

. Chemical Shift
Shift (ppm) for 2- L
Proton . (ppm) for 2- Multiplicity
(Thiophen-2- .
Thiophenecarboxal
yl)acetaldehyde
dehyde
H-3 (Thiophene) ~7.2 7.94 d
H-4 (Thiophene) ~7.0 7.30 t
H-5 (Thiophene) ~7.4 7.99 d
-CH2- ~3.8 - d
-CHO ~9.8 9.99 t

13C NMR (Carbon-13 NMR) Data

A 13C NMR spectrum for 2-(Thiophen-2-yl)acetaldehyde is available from the collection of
Prof. W. Robien, Institute of Organic Chemistry, University of Vienna.[2]
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Carbon Chemical Shift (ppm)
C-2 (Thiophene) ~142

C-3 (Thiophene) ~128

C-4 (Thiophene) ~126

C-5 (Thiophene) ~125

-CH2- ~45

-CHO ~198

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for 2-(Thiophen-2-yl)acetaldehyde are presented below.

No experimental IR spectrum for 2-(Thiophen-2-yl)acetaldehyde was found in the public
domain. The following table provides the expected characteristic absorption bands based on
the functional groups present and data for the analogous compound 2-
thiophenecarboxaldehyde.

Functional Group Wavenumber (cm~2) Intensity

C-H (aldehyde) 2820-2720 Medium

C=0 (aldehyde) ~1725 Strong

C=C (thiophene) ~1500-1400 Medium-Strong
C-H (thiophene) ~3100 Medium

C-S (thiophene) ~800-600 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for 2-
(Thiophen-2-yl)acetaldehyde is available from SpectraBase.[2]
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miz Relative Intensity (%) Assighment

126 ~40 [M]* (Molecular ion)

97 ~100 [M-CHOJ*

84 ~30 [CaH4S]* (Thiophene ring)
53 ~20

Experimental Protocols

This section details the general methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of the sample for *H NMR or 50-100 mg for 13C NMR.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds)

in a clean, dry NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:
e Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
o Parameters for 1H NMR:

Pulse sequence: Standard single-pulse experiment.

[¢]

[e]

Number of scans: 16-64, depending on sample concentration.

o

Relaxation delay: 1-2 seconds.
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o Spectral width: 0-12 ppm.

o Parameters for 13C NMR:

[e]

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, due to the low natural abundance of 13C.

o

[¢]

Relaxation delay: 2-5 seconds.

[¢]

Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

o Liquid Samples: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or
KBr).

e Solid Samples (ATR): A small amount of the solid sample is placed directly on the crystal of
an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:
¢ Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Parameters:

o

Spectral range: 4000-400 cm~1,

Resolution: 4 cm~—1.

[e]

Number of scans: 16-32.

(¢]

[¢]

A background spectrum of the empty sample holder is recorded and subtracted from the

sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation:

e Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.qg.,
dichloromethane, hexane).

 If necessary, derivatize the aldehyde to improve its volatility and chromatographic properties.
Data Acquisition:
e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

e GC Parameters:

(¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few
minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280
°C).

o Carrier Gas: Helium at a constant flow rate.
e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a known compound like 2-(Thiophen-2-yl)acetaldehyde.
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Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 2-
(Thiophen-2-yl)acetaldehyde.

This guide provides a foundational set of spectroscopic data and analytical protocols for 2-
(Thiophen-2-yl)acetaldehyde. Researchers are encouraged to acquire their own experimental
data for critical applications and to consult the cited resources for further details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-(Thiophen-2-yl)acetaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081494+#spectroscopic-data-for-2-thiophen-2-yl-
acetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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